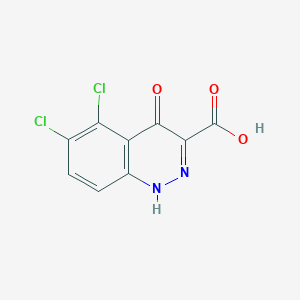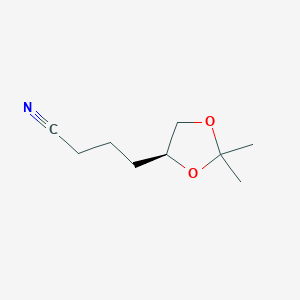
(2-((2,5-dimethylbenzyl)thio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol
Vue d'ensemble
Description
(2-((2,5-dimethylbenzyl)thio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMIM, and it has been synthesized using different methods. In
Applications De Recherche Scientifique
DMIM has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMIM has been shown to have antimicrobial, antifungal, and anticancer properties. DMIM has also been studied for its potential use as a drug delivery system due to its ability to form self-assembled structures. In agriculture, DMIM has been shown to have insecticidal properties, making it a potential alternative to traditional pesticides. In material science, DMIM has been studied for its potential use in the synthesis of metal-organic frameworks.
Mécanisme D'action
The mechanism of action of DMIM is not fully understood. However, studies suggest that DMIM may act by inhibiting the growth of microorganisms or cancer cells. DMIM may also disrupt the cell membrane or interfere with cellular processes.
Biochemical and Physiological Effects:
DMIM has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMIM has antimicrobial and antifungal properties against various microorganisms, including bacteria, fungi, and yeasts. DMIM has also been shown to have anticancer properties by inducing cell death in cancer cells. In vivo studies have shown that DMIM has insecticidal properties against various pests, including mosquitoes and aphids.
Avantages Et Limitations Des Expériences En Laboratoire
DMIM has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DMIM is also stable under different conditions, making it suitable for various experiments. However, DMIM has some limitations. It is not soluble in water, which may limit its use in some experiments. DMIM is also relatively expensive, which may limit its use in large-scale experiments.
Orientations Futures
For DMIM research include exploring its potential use as a drug delivery system, in agriculture, and further understanding its mechanism of action.
Propriétés
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-3-[(4-methylphenyl)methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-15-5-8-18(9-6-15)12-23-20(13-24)11-22-21(23)25-14-19-10-16(2)4-7-17(19)3/h4-11,24H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTCMYMQBXRMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CN=C2SCC3=C(C=CC(=C3)C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2,5-dimethylbenzyl)thio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3300684.png)












